3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3’-Methyl 5’-propan-2-yl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl 5’-propan-2-yl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step reactions starting from commercially available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3’-Methyl 5’-propan-2-yl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3’-Methyl 5’-propan-2-yl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
3’-Methyl 5’-propan-2-yl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate stands out due to its unique spiro[indole-pyran] structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
CAS No. |
890096-10-3 |
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Molecular Formula |
C23H26N2O8 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-O'-methyl 5-O'-propan-2-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C23H26N2O8/c1-6-31-16(26)11-25-15-10-8-7-9-14(15)23(22(25)29)17(21(28)32-12(2)3)13(4)33-19(24)18(23)20(27)30-5/h7-10,12H,6,11,24H2,1-5H3 |
InChI Key |
ZWRWWQRAXUUVPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OC)N)C)C(=O)OC(C)C |
Origin of Product |
United States |
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